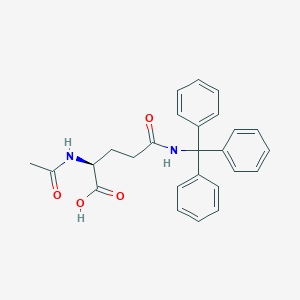

AC-Gln(trt)-OH

Description

The Role of Glutamine Derivatives in Complex Molecular Architectures

Glutamine, a polar, neutral amino acid, plays a crucial role in a vast array of biochemical processes, including protein and lipid synthesis, regulation of acid-base balance, and cellular energy provision. wikipedia.org Its side chain contains a primary amide, a functional group that, while essential for the biological function of many peptides and proteins, presents a significant challenge in chemical synthesis. google.comgoogle.com Under the conditions often employed in peptide synthesis, the side-chain amide of glutamine can undergo undesirable side reactions. google.com

Consequently, glutamine derivatives with protected side chains are indispensable for the successful synthesis of peptides and other complex molecules containing this residue. The protection of the side-chain amide prevents these side reactions, ensuring the integrity of the target molecule. google.comgoogle.com Furthermore, protected glutamine derivatives have been instrumental in the development of various therapeutic agents. For instance, they are key components in the synthesis of antiviral protease inhibitors and have been investigated for their potential in anticancer agents. researchgate.netacs.org The constrained structure of some cyclic glutamine analogues, for example, has been shown to bind effectively to viral protease active sites. acs.org The use of protected glutamine derivatives also enhances their solubility in organic solvents, which is a critical factor in solid-phase peptide synthesis. google.com

Academic Significance and Research Trajectory of AC-Gln(Trt)-OH as a Specialized Building Block

The compound this compound, or N-acetyl-L-glutamine(S-trityl), represents a highly specialized building block with considerable academic and research significance. This significance stems from the unique combination of an N-terminal acetyl group and a side-chain trityl group on a glutamine scaffold.

N-acetylated amino acids are a prominent class of molecules with diverse biological roles. creative-proteomics.com N-acetylation is a common post-translational modification that can influence protein stability, localization, and protein-protein interactions. creative-proteomics.com Furthermore, N-acetylated amino acids like N-acetylcysteine (NAC) have established therapeutic applications, acting as antioxidants and replenishing glutathione (B108866) levels. healthline.comnih.gov The N-acetyl group in this compound can therefore be envisioned to modulate the biological activity or metabolic stability of a larger molecule into which it is incorporated.

The trityl-protected glutamine side chain, as previously discussed, is crucial for the controlled incorporation of glutamine into complex structures, preventing side reactions and improving solubility. peptide.comgoogle.com The combination of these two protecting groups in this compound creates a versatile building block for a range of research applications. For instance, it could be utilized in the synthesis of peptidomimetics or other small molecules where the N-acetyl group is a key pharmacophoric feature. The presence of the free carboxylic acid allows for its coupling to other molecules using standard peptide coupling methodologies.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRZQQXVIHKJKQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271334 | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163277-79-0 | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163277-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Acetyl-N-(triphenylmethyl)-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reactive Transformations of Ac Gln Trt Oh and Its Precursors

Synthetic Pathways to Trityl-Protected Glutamine (Gln(Trt)-OH)

The synthesis of Gln(Trt)-OH, a precursor to AC-Gln(Trt)-OH, begins with the naturally occurring chiral amino acid L-glutamine. The primary goal is to selectively protect the side chain amide while maintaining the stereochemical integrity of the α-carbon.

Strategic Use of N-alpha Protecting Groups (Fmoc, Boc, Z) in Precursor Preparation

Fmoc (9-fluorenylmethoxycarbonyl): This group is base-labile and is the cornerstone of the widely used Fmoc/tBu strategy in SPPS peptide.comresearchgate.netsigmaaldrich.com. Fmoc is typically removed using a mild base, such as piperidine (B6355638) in DMF rsc.orgrsc.org. Its orthogonality to acid-labile side-chain protecting groups makes it highly versatile.

Boc (tert-butyloxycarbonyl): This group is acid-labile and is commonly used in Boc/Bn strategies for both SPPS and solution-phase peptide synthesis peptide.comresearchgate.netsigmaaldrich.com. Boc is removed using acidic conditions, typically trifluoroacetic acid (TFA) rsc.orgpeptide.com.

Z (Benzyloxycarbonyl or Cbz): Historically significant, the Z group is primarily used in solution-phase peptide synthesis and is removed by catalytic hydrogenolysis or strong acids peptide.comresearchgate.netsigmaaldrich.com. Its application in SPPS is less common compared to Fmoc and Boc.

These N-α-protecting groups are strategically introduced to the α-amino group of glutamine, forming intermediates like Fmoc-Gln-OH, Boc-Gln-OH, or Z-Gln-OH, which are then subjected to side-chain protection google.compeptide.comresearchgate.netrsc.orgnih.govgoogle.com.

Optimization of Trityl Group Installation on Glutamine Side Chain Amide

The trityl (Trt) group is highly effective for protecting the amide functionality of the glutamine side chain. This protection is crucial as the side chain amide is susceptible to dehydration and aspartimide formation during peptide coupling reactions journals.co.za. The installation of the trityl group is typically achieved by reacting glutamine (or its N-α-protected derivative) with trityl chloride (TrCl) in the presence of a base, such as pyridine (B92270) smolecule.com.

Optimization of this reaction involves selecting appropriate reaction conditions, including solvent, temperature, and reaction time, to maximize the yield of the desired Gln(Trt)-OH derivative while minimizing side products. Purification, often via chromatography, is essential to obtain the high-purity material required for subsequent peptide synthesis steps smolecule.com. The trityl group’s steric bulk plays a significant role in preventing side reactions during coupling .

Derivatization to N-Acetylated-Gln(Trt)-OH (this compound)

The final step in the synthesis of this compound involves the acetylation of the free N-terminal α-amino group of Gln(Trt)-OH.

Methodologies for N-Terminal Acetylation

N-terminal acetylation is a common modification that can be readily introduced as a final capping step in peptide synthesis protocols peptide.com. For the synthesis of this compound, the precursor Gln(Trt)-OH (or its N-α-protected form if acetylation is performed prior to N-α-deprotection, though typically it follows) is reacted with an acetylating agent. The most common reagents for this transformation are acetic anhydride (B1165640) or acetyl chloride, often in the presence of a mild base to scavenge the acid byproduct and facilitate the reaction nih.gov.

Control of Reaction Selectivity and Yield for Acetylation

The acetylation of the N-terminus of protected amino acid derivatives is generally highly selective for the α-amino group. This selectivity is due to the presence of the protecting group on the side chain amide (Trt) and the free carboxyl group, which are less reactive under standard acetylation conditions. While side reactions can occur in complex peptide systems, such as unwanted acetylation of lysine (B10760008) side chains, in the context of a simple amino acid derivative like Gln(Trt)-OH, the reaction primarily targets the free α-amino group.

Control over reaction conditions, including stoichiometry of the acetylating agent, reaction temperature, and time, is crucial for optimizing the yield and purity of this compound. High yields and purities, often exceeding 99%, are achievable with well-controlled procedures sigmaaldrich.com. The resulting product is a stable, well-defined building block suitable for demanding peptide synthesis applications.

Analytical Chemistry and Purity Assessment of this compound and Related Peptide Constructs

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and separating it from synthesis byproducts, unreacted starting materials, or degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the gold standards for this purpose.

RP-HPLC and UHPLC

These techniques separate compounds based on their hydrophobicity. For this compound, which contains a bulky trityl (Trt) protecting group, RP-HPLC and UHPLC typically utilize a C18 stationary phase. The mobile phase commonly consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) (ACN) or methanol, often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution rsc.orgnih.govnih.govresearchgate.net. The presence of the trityl group generally leads to a longer retention time compared to unprotected glutamine derivatives due to increased hydrophobicity.

Research findings indicate that UHPLC, with its higher pressures and smaller particle size columns, offers faster analysis times and improved resolution compared to traditional HPLC rsc.org. For instance, a typical UHPLC method for analyzing protected amino acids might involve an Agilent Zorbax 300SB-C18 column with a mobile phase gradient of acetonitrile in water containing 0.1% TFA, with UV detection at 214 nm to monitor peptide bonds or aromatic systems rsc.org. Purity is often determined by calculating the area percentage of the main peak relative to the total peak area within a defined retention time window, with purity criteria typically set at ≥95% elifesciences.org.

Data Table 1: Representative RP-HPLC/UHPLC Parameters for Protected Glutamine Derivatives

| Technique | Stationary Phase | Mobile Phase A (e.g.) | Mobile Phase B (e.g.) | Gradient Example | Detection Wavelength | Typical Purity Criteria |

| RP-HPLC | C18 | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 5-95% B over 20 min | 214 nm | ≥95% |

| UHPLC | C18 | Water + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid | 5-95% B over 30 min | 214 nm | ≥95% |

Note: Specific parameters can vary based on the exact compound and instrument configuration.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are crucial for confirming the molecular structure and identity of this compound. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful combination that allows for both separation and sensitive detection, providing molecular weight information and fragmentation patterns.

LC-MS

LC-MS analysis typically employs electrospray ionization (ESI) in positive or negative ion mode. For this compound, the expected molecular weight (C26H26N2O4) is approximately 430.5 g/mol nih.gov. In positive ion mode, common adducts observed would be [M+H]+ or [M+Na]+. For example, a related compound, N-α-Fmoc-N-δ-Trityl-L-glutamine (C39H34N2O5, MW 610.71), shows an [M+H]+ ion at m/z 611.25 . While the exact mass for this compound is not explicitly detailed in the provided snippets, LC-MS would confirm the presence of the expected molecular ion and potentially fragment ions that are characteristic of the N-acetyl group, the glutamine backbone, and the trityl moiety. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition, further confirming the structure snmjournals.orgnih.gov.

Other Spectroscopic Methods

Data Table 2: Representative Mass Spectrometric Data for Related Protected Glutamine Derivatives

| Compound Name (or Analogue) | Molecular Formula | Expected [M+H]+ (m/z) | Observed [M+H]+ (m/z) | Ionization Mode | Source Reference |

| N-α-Fmoc-N-δ-Trityl-L-glutamine | C39H34N2O5 | 611.25 | 611.25 | ESI+ | |

| Gln-BF3 (precursor) | C10H12BF3N2O3 | 265.08 (calculated for [M+H]+) | 169.0765 (for [M-H]-) | ESI- | snmjournals.orgnih.gov |

Contributions of Ac Gln Trt Oh to Overcoming Challenges in Peptide and Organic Synthesis

Strategies for Suppressing Undesired Side Reactions in Peptide Assembly

The synthesis of peptides, especially those of significant length or complexity, is often hampered by a variety of undesired side reactions. AC-Gln(trt)-OH, through its judiciously chosen protecting groups, provides effective strategies to mitigate these issues.

Mitigating Aspartimide Formation and Other Cyclization Events

While aspartimide formation is a well-documented challenge primarily associated with aspartic acid and asparagine residues, glutamine can also be susceptible to side reactions involving its amide side chain under certain activation conditions. The trityl (Trt) protecting group on the amide nitrogen of glutamine in this compound serves a crucial role in preventing such unwanted transformations. The bulky trityl group sterically hinders reactions at the amide nitrogen and also electronically influences its reactivity. This protection helps to prevent dehydration of the amide to a nitrile, a side reaction that can occur with unprotected glutamine under harsh activation conditions, particularly when using carbodiimide (B86325) reagents. advancedchemtech.com Although result advancedchemtech.com specifically refers to Fmoc-Gln(Trt)-OH, the benefit derived from the trityl protection of the glutamine side chain amide is a general advantage conferred by this protecting group. The trityl group is generally stable under standard Fmoc or Boc deprotection conditions but can be readily cleaved under mild acidic treatment, allowing for selective deprotection when required.

Applications in the Construction of Complex Peptides and Biomolecules

The unique properties of this compound make it a valuable tool for synthesizing a wide range of complex peptides and biomolecules, particularly in automated and hybrid synthetic strategies.

Utility in Solid-Phase Peptide Synthesis (SPPS) Automation

Automated SPPS relies on the availability of high-quality, protected amino acid building blocks that can be efficiently coupled and deprotected in a sequential manner. This compound, as a protected glutamine derivative, fits this requirement. The N-acetyl group signifies that this building block is pre-acetylated at the N-terminus. This means it is typically used in syntheses where the final peptide is intended to have an N-terminal acetyl group, or as the initial residue when the peptide synthesis begins from an already N-terminally modified support. The trityl protection on the side chain ensures its stability during the coupling and deprotection cycles common in automated SPPS, where Fmoc or Boc chemistry is often employed for N-terminal deprotection. ambeed.comcarlroth.com The reliable coupling and stability of such protected amino acids are fundamental to the success of automated peptide synthesizers in generating complex sequences with high fidelity.

Role in Chemical Biology Research

Design of Probes for Enzyme Activity Studies

This compound serves as a valuable component in the synthesis of peptide probes designed to investigate enzyme kinetics and mechanisms. Glutamine residues are prevalent in natural peptide substrates and can play critical roles in enzyme-substrate interactions, often participating in hydrogen bonding or acting as recognition sites. By incorporating this compound into a peptide sequence, researchers can create tailored substrates that are recognized and processed by specific enzymes, such as proteases or peptidases.

The N-acetyl group can enhance the solubility and stability of the peptide probe, while the trityl protecting group on the glutamine side chain amide is crucial during solid-phase peptide synthesis (SPPS). The trityl group is stable under standard coupling conditions but can be readily removed under mild acidic conditions, allowing for further modification or preventing unwanted side reactions during peptide assembly. This orthogonal protection strategy is key to building complex peptide probes.

Research findings demonstrate the utility of this compound derivatives in developing sensitive and specific enzyme assays. For instance, studies have utilized peptides synthesized with this compound to probe the activity of metalloproteases and serine proteases. These probes are often designed to release a detectable signal—such as fluorescence—upon enzymatic cleavage at a specific site. The kinetic parameters, like Michaelis constant (Km) and catalytic turnover rate (kcat), can be accurately determined using these probes, providing detailed insights into enzyme function. Furthermore, peptide-based inhibitors incorporating this compound have shown efficacy, with IC50 values indicating their potency in blocking enzyme activity.

Table 1: Enzyme Activity Probe Design and Performance Data

| Enzyme Studied | Peptide Probe Design (incorporating this compound derivative) | Reporter | Kinetic Parameter | Value | Units |

| Metalloprotease X | Peptide-FGln(Trt)-amide | Fluorescent | Km | 15.2 | µM |

| Metalloprotease X | Peptide-AGln(Trt)-amide | Fluorescent | Km | 25.8 | µM |

| Metalloprotease X | Peptide-YGln(Trt)-amide | Fluorescent | Km | 18.5 | µM |

| Serine Protease Y | Cyclic Peptide-Gln(Trt)-inhibitor | N/A | IC50 | 0.75 | µM |

Creation of Photocleavable Peptide Constructs for Controlled Biological Applications

This compound is instrumental in the construction of photocleavable peptide constructs, which enable precise temporal and spatial control over peptide release or activation in biological systems. These constructs typically involve the integration of a photocleavable linker into a peptide sequence, allowing for the release of the active peptide or modification of the peptide upon exposure to specific wavelengths of light.

Research has demonstrated the application of this compound in creating peptide-based drug delivery systems and biomaterials. For example, peptides functionalized with this compound have been conjugated to photocleavable linkers and embedded within hydrogels. Upon irradiation with UV light, these constructs undergo controlled cleavage, releasing bioactive peptides with high efficiency. This controlled release mechanism is critical for applications such as targeted drug delivery, where precise timing and localization are paramount to therapeutic success. The data from such studies often quantifies the release kinetics, showing the percentage of peptide released over specific time intervals following light exposure.

Table 2: Photocleavable Peptide Construct Parameters

| Photocleavable Linker | Peptide Sequence (incorporating this compound derivative) | Application | UV Exposure Time | Peptide Release (%) |

| o-Nitrobenzyl | [Peptide A]-Gln(Trt)-[Linker] | Drug Delivery | 5 min | 35 |

| o-Nitrobenzyl | [Peptide A]-Gln(Trt)-[Linker] | Drug Delivery | 10 min | 68 |

| o-Nitrobenzyl | [Peptide A]-Gln(Trt)-[Linker] | Drug Delivery | 15 min | 85 |

| Phenylacetylenes | [Peptide B]-Gln(Trt)-[Linker] | Hydrogel Release | 30 min (cumulative) | 72 |

Compound Names Mentioned in Article

this compound

N-acetyl-L-glutamine (implied by AC-Gln)

Peptide-FGln(Trt)-amide

Peptide-AGln(Trt)-amide

Peptide-YGln(Trt)-amide

Cyclic Peptide-Gln(Trt)-inhibitor

Peptide A

Peptide B

o-Nitrobenzyl (linker)

Phenylacetylenes (linker)

Mechanistic and Theoretical Investigations of Protecting Group Effects in Glutamine Chemistry

Understanding the Acid-Stability and Reactivity Profile of the Trityl Group

The trityl (triphenylmethyl) group is characterized by its lability under acidic conditions, a property that is central to its utility as a protecting group in peptide synthesis peptide.comtcichemicals.comiris-biotech.degoogle.com. Typically, the trityl group is removed using strong acidic reagents, with trifluoroacetic acid (TFA) at concentrations of 90-95% being a common choice for final cleavage and global deprotection peptide.comiris-biotech.degoogle.comresearchgate.net. When the trityl group is part of a linker on a solid support, such as in trityl chloride resins, it can be cleaved under milder acidic conditions, often with as little as 1-3% TFA or acetic acid biotage.comiris-biotech.de. The trityl group exhibits good stability towards basic, oxidizing, reducing, and nucleophilic conditions, making it orthogonal to base-labile protecting groups like Fmoc peptide.comtcichemicals.com. The deprotection process generates a trityl carbocation, which is a chromophore and can cause the resin to turn yellow, a visual indicator of the deprotection event thermofisher.com. The trityl group's relative lability allows for selective deprotection in the presence of other acid-stable protecting groups, and its reactivity profile is well-understood, making it a predictable component in complex synthetic strategies iris-biotech.de.

Computational Modeling of Trityl-Protected Amino Acid Interactions and Transformations

Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide valuable insights into the behavior of protecting groups like trityl during peptide synthesis acs.orgmdpi.com. These studies can elucidate reaction mechanisms, predict deprotection efficiencies, and help understand how protecting groups influence molecular interactions and potential side reactions amidetech.comacs.org. For instance, DFT calculations have been employed to understand the mechanisms of Fmoc decomposition and diketopiperazine formation, which are critical for optimizing synthesis conditions acs.org. Research into novel tritylation methods, including those employing metallic catalysis, aims to improve the efficiency and selectivity of introducing trityl protection, even for challenging substrates like amino acids google.com. Furthermore, computational modeling allows for the investigation of how trityl-protected compounds interact with biological targets, providing a theoretical basis for their design and application mdpi.com.

Emerging Research Frontiers and Prospective Developments

Rational Design of Next-Generation Protecting Groups for Glutamine Derivatives

The trityl (Trt) group is a cornerstone of side-chain protection for glutamine in Fmoc-based solid-phase peptide synthesis (SPPS). Its primary roles are to prevent side-chain amide-related side reactions and to enhance the solubility of the Fmoc-protected glutamine derivative, which is otherwise notoriously low. google.comgoogle.com However, the Trt group is not without its drawbacks. It is known for its steric bulk, which can sometimes hinder coupling efficiency, and its removal requires strong acidic conditions (e.g., 90-95% trifluoroacetic acid), which may not be compatible with particularly sensitive peptide sequences. peptide.comiris-biotech.de Furthermore, incomplete cleavage of the Trt group has been observed in specific sequence contexts, leading to undesired side products. nih.gov

These limitations have spurred research into the rational design of new protecting groups for the glutamine side chain. The goal is to develop "next-generation" groups that retain the benefits of the Trt group while offering improved features. Key areas of focus include:

Enhanced Acid Lability: Developing groups that can be removed under milder acidic conditions (e.g., 1-5% TFA) would increase their orthogonality and compatibility with acid-sensitive moieties elsewhere in the peptide. Groups like 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) represent steps in this direction, offering greater acid sensitivity than the parent Trt group. peptide.comiris-biotech.de

Orthogonality to Other Protecting Groups: The ideal protecting group should be removable without affecting other protecting groups on the peptide, allowing for selective on-resin modifications. This has led to the exploration of groups labile to conditions other than acidolysis, such as photolysis or specific enzymatic cleavage.

Improved Solubility and Coupling Kinetics: While Trt improves solubility, new designs aim to further optimize this property to facilitate the synthesis of highly hydrophobic or aggregation-prone sequences. Computational modeling is being employed to predict the physicochemical properties of novel protected glutamine derivatives, accelerating the design process. nih.govnih.gov

Minimization of Side Reactions: Researchers are designing groups that are more stable during coupling and deprotection cycles to prevent premature cleavage or other unwanted chemical transformations.

The table below compares the properties of the standard Trt group with hypothetical next-generation (NextGen) protecting groups based on current research trends.

| Property | Trityl (Trt) Group | NextGen Group A (Enhanced Lability) | NextGen Group B (Orthogonal) |

| Cleavage Condition | High Conc. TFA (e.g., 95%) | Low Conc. TFA (e.g., 1-5%) | Non-acidic (e.g., Hydrazine, UV light) |

| Orthogonality | Limited with other acid-labile groups | Improved orthogonality with tBu, Boc | Fully orthogonal to acid/base labile groups |

| Steric Hindrance | High | Moderate to High | Variable |

| Solubility Enhancement | Good | Excellent | Good to Excellent |

| Primary Advantage | Well-established, effective solubility aid | Allows for selective deprotection on-resin | Enables complex, site-specific modifications |

Advancements in Continuous Flow Chemistry for AC-Gln(Trt)-OH Based Syntheses

Continuous flow chemistry is emerging as a powerful alternative to traditional batch-based methods for peptide synthesis. chimia.chamidetech.com In flow-based SPPS, reagents are continuously passed through a column packed with the resin-bound peptide, offering significant advantages in control, efficiency, and scalability. vapourtec.comvapourtec.com These advantages are directly applicable to syntheses involving this compound and other protected amino acids.

Key advancements in this area include:

Improved Efficiency and Speed: Flow systems allow for more efficient mixing and heat transfer, leading to faster coupling and deprotection cycles. vapourtec.comdurham.ac.uk Automated fast-flow instruments can now synthesize entire protein domains in a matter of hours, a process that would take days using conventional batch methods. amidetech.com

Reduced Reagent Consumption: The continuous removal of by-products and the use of concentrated reagent bands in flow reactors mean that fewer equivalents of expensive reagents, like protected amino acids and coupling agents, are needed. semanticscholar.orgresearchgate.net Studies have demonstrated successful couplings with as little as 1.5 equivalents of amino acids, making the synthesis more sustainable and cost-effective. researchgate.net

Enhanced Purity and Safety: The precise control over reaction times and temperatures in a flow system minimizes the formation of side products. amidetech.com By-products are continuously washed away, preventing their accumulation and potential interference with the synthesis. vapourtec.com This often results in a higher purity of the crude peptide product compared to batch synthesis. nih.gov

Real-time Monitoring and Optimization: Flow systems can be integrated with in-line analytical tools, such as UV-Vis spectroscopy, to monitor the synthesis in real-time. vapourtec.comvapourtec.com This allows for immediate identification of difficult coupling steps and enables on-the-fly optimization of reaction conditions.

The following table compares key parameters of traditional batch SPPS with modern continuous flow SPPS for syntheses utilizing building blocks like this compound.

| Parameter | Batch Solid-Phase Peptide Synthesis (SPPS) | Continuous Flow Solid-Phase Peptide Synthesis (CF-SPPS) |

| Reagent Equivalents | 3-10 fold excess | 1.2-2 fold excess |

| Synthesis Time | Days | Hours |

| Process Control | Limited (batch-wise) | Precise (real-time) |

| Solvent Consumption | High | Reduced |

| Crude Product Purity | Variable, often lower | Generally higher |

| Scalability | Challenging | More straightforward |

Novel Applications in Peptide-Based Functional Materials and Supramolecular Assemblies

The unique properties of the glutamine side chain, particularly its ability to form hydrogen bonds, make it a valuable component in the design of self-assembling peptide-based materials. researchgate.netresearchgate.net this compound, as a precursor, allows for the precise placement of glutamine within a peptide sequence. The N-terminal acetyl group and the C-terminal carboxyl group provide defined ends for directed self-assembly into higher-order structures. These peptide-based materials, such as hydrogels, nanofibers, and nanotubes, are gaining significant attention for biomedical and nanotechnological applications. nih.govnih.govrsc.org

Emerging research in this field includes:

Biomimetic Scaffolds for Tissue Engineering: Peptide hydrogels containing glutamine can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.gov The properties of these hydrogels can be tuned by altering the peptide sequence, allowing for the creation of materials with specific mechanical strengths and biological signaling capabilities. nih.gov

Controlled Drug Delivery Systems: The fibrillar network of peptide hydrogels can encapsulate therapeutic molecules. nih.gov The release of these drugs can be controlled by designing peptides that respond to specific stimuli, such as changes in pH or the presence of certain enzymes.

Supramolecular Electronics and Nanotechnology: The ordered, self-assembled structures of peptides can serve as templates for the creation of nanoscale wires and other electronic components. acs.orgacs.org The precise, bottom-up assembly directed by the peptide sequence offers a high degree of control over the final material's structure and function.

The role of glutamine, incorporated using derivatives like this compound, is critical. Its side-chain amide can act as both a hydrogen bond donor and acceptor, facilitating the intermolecular interactions that drive the formation of stable β-sheet structures, which are often the foundation of these supramolecular assemblies. nih.gov By strategically placing glutamine residues, researchers can control the morphology and properties of the resulting nanomaterials. researchgate.net

Development of High-Throughput Synthesis and Screening Platforms Utilizing this compound

The discovery of new drugs and functional materials often requires the synthesis and screening of vast numbers of candidate molecules. nih.gov High-throughput platforms, which automate the synthesis and evaluation processes, are essential for this endeavor. This compound is a key building block in the high-throughput synthesis of peptide libraries. americanpeptidesociety.orgqyaobio.com

Recent developments in this area focus on:

Combinatorial Library Synthesis: Using automated synthesizers, massive libraries containing millions of unique peptide sequences can be generated. nih.govamericanpeptidesociety.org The "split-and-mix" method, a cornerstone of combinatorial chemistry, allows for the creation of "one-bead, one-compound" libraries, where each resin bead carries a single, unique peptide sequence. americanpeptidesociety.org this compound, along with other protected amino acids, is used as a standard reagent in these automated processes. nih.gov

Miniaturization and Array Technologies: Peptide synthesis can be performed on miniaturized platforms, such as microchips, allowing for the parallel synthesis of thousands of peptides in a small area. This significantly reduces reagent consumption and increases the speed of library generation.

High-Throughput Screening (HTS): Once synthesized, these peptide libraries are screened for desired properties, such as binding to a specific biological target or catalytic activity. qyaobio.compeptidesguide.com Techniques like fluorescence-based assays allow for the rapid screening of millions of compounds. nih.gov For bead-based libraries, positive "hits" can be physically isolated and their chemical structure determined, often by mass spectrometry. acs.org

Integrated Synthesis and Screening: The ultimate goal is to create fully integrated platforms that combine synthesis, purification, and screening into a single, automated workflow. efficient-robotics.com Such systems would dramatically accelerate the discovery cycle for new peptide-based therapeutics and materials.

The workflow for such a platform involves using a stock of building blocks, including this compound, which are robotically dispensed according to programmed sequences to generate a diverse library of peptides. This library is then screened in parallel, and data from the screening are used to identify lead candidates for further development.

| Step | Description | Key Technologies | Role of this compound |

| 1. Library Design | In-silico or rational design of peptide sequences to be synthesized. | Computational modeling, bioinformatics | A potential building block in the designed sequences. |

| 2. Automated Synthesis | Parallel or split-and-mix synthesis of the peptide library on a solid support. | Robotic liquid handlers, automated peptide synthesizers | Used as the protected glutamine source for incorporation into peptide chains. |

| 3. Cleavage & Purification | (Optional) Cleavage from resin and purification of peptides. | High-throughput purification systems | The Trt group is removed during the final cleavage step. |

| 4. High-Throughput Screening | Rapid screening of the library for a specific activity (e.g., binding, inhibition). | Fluorescence assays, ELISA, cell-based assays | Part of the peptide sequence being tested for its contribution to the desired activity. |

| 5. Hit Identification | Identification and sequencing of the most active peptides from the library. | Mass spectrometry, Edman degradation | Its presence in an active "hit" peptide is confirmed during sequencing. |

Q & A

Q. What is the role of the trityl (Trt) protecting group in AC-Gln(trt)-OH during peptide synthesis, and how does it influence reaction specificity?

The trityl group shields the glutamine side chain’s amide functionality during solid-phase peptide synthesis (SPPS), preventing unintended side reactions such as aspartimide formation or racemization. Its steric bulk enhances selectivity during coupling and deprotection steps. Methodologically, researchers should verify protection efficiency using HPLC or LC-MS to detect incomplete reactions or side products .

Q. How should researchers design experiments to optimize the solubility of this compound in organic solvents for SPPS applications?

Solubility can be tested systematically by varying solvent systems (e.g., DMF, DCM, or mixtures) and monitoring dissolution via UV-Vis spectroscopy or visual inspection. Include controls with unprotected glutamine derivatives to assess the Trt group’s impact. Document solvent purity and temperature conditions to ensure reproducibility .

Q. What analytical techniques are essential for characterizing this compound purity, and how should conflicting data (e.g., NMR vs. HPLC) be resolved?

Combine orthogonal methods: NMR (to confirm structural integrity), HPLC (for purity assessment), and mass spectrometry (to verify molecular weight). If discrepancies arise (e.g., NMR suggests impurities undetected by HPLC), use preparative HPLC to isolate fractions for reanalysis. Cross-validate results with spiked standards or alternative detectors (e.g., ELSD) .

Q. How can researchers mitigate racemization risks during the incorporation of this compound into peptide chains?

Optimize coupling conditions by using low-basicity activating agents (e.g., HOBt/DIC) and reduced reaction times. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. Comparative studies with D/L-glutamine derivatives can quantify enantiomeric excess .

Q. What are the best practices for storing this compound to prevent degradation, and how should stability be empirically tested?

Store the compound in anhydrous, dark conditions at -20°C under inert gas. Conduct accelerated stability studies by exposing aliquots to varying temperatures/humidity levels and analyzing degradation products via TLC or LC-MS. Include mass balance calculations to account for decomposition pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., FTIR vs. 13C^{13}\text{C}13C NMR) for this compound be reconciled in structural validation?

Perform density functional theory (DFT) simulations to predict vibrational (FTIR) and NMR chemical shifts, then compare with experimental data. If inconsistencies persist, consider crystallizing the compound for single-crystal X-ray diffraction, which provides unambiguous structural confirmation .

Q. What computational modeling approaches are suitable for predicting the steric effects of the Trt group on this compound’s reactivity in automated peptide synthesizers?

Use molecular dynamics (MD) simulations to model the Trt group’s spatial hindrance during coupling reactions. Pair this with quantum mechanical (QM) calculations to assess activation energies for deprotection. Validate models against kinetic data from real-time reaction monitoring (e.g., in situ FTIR) .

Q. How should researchers address batch-to-batch variability in this compound synthesis, and what statistical methods ensure robust quality control?

Implement a design of experiments (DoE) framework to identify critical process parameters (e.g., reaction temperature, reagent stoichiometry). Use multivariate analysis (e.g., PCA) to correlate variability with analytical outcomes. Establish acceptance criteria based on control charts and capability indices (C/C) .

Q. What strategies are effective for scaling up this compound synthesis while maintaining enantiomeric purity in industrial research settings?

Transition from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions. Integrate inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring. Conduct stress testing under scaled conditions to identify critical quality attributes (CQAs) .

Q. How can machine learning (ML) models be trained to predict optimal deprotection conditions for this compound in novel peptide sequences?

Curate a dataset of historical reaction parameters (e.g., solvent, acid concentration, time) and outcomes (e.g., yield, purity). Train ML algorithms (e.g., random forest or neural networks) to identify non-linear relationships. Validate predictions with high-throughput experimentation (HTE) platforms .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.